N,5,6-trimethyl-1,2,4-triazin-3-amine N,5,6-trimethyl-1,2,4-triazin-3-amine
Brand Name: Vulcanchem
CAS No.: 115125-13-8
VCID: VC11617759
InChI: InChI=1S/C6H10N4/c1-4-5(2)9-10-6(7-3)8-4/h1-3H3,(H,7,8,10)
SMILES:
Molecular Formula: C6H10N4
Molecular Weight: 138.17 g/mol

N,5,6-trimethyl-1,2,4-triazin-3-amine

CAS No.: 115125-13-8

Cat. No.: VC11617759

Molecular Formula: C6H10N4

Molecular Weight: 138.17 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N,5,6-trimethyl-1,2,4-triazin-3-amine - 115125-13-8

Specification

CAS No. 115125-13-8
Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
IUPAC Name N,5,6-trimethyl-1,2,4-triazin-3-amine
Standard InChI InChI=1S/C6H10N4/c1-4-5(2)9-10-6(7-3)8-4/h1-3H3,(H,7,8,10)
Standard InChI Key YZXPUWARDGQTTK-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=NC(=N1)NC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N,5,6-Trimethyl-1,2,4-triazin-3-amine features a 1,2,4-triazine core substituted with methyl groups at the 5-, 6-, and N-positions (Figure 1). The IUPAC name reflects this substitution pattern, with the primary amine group at position 3 contributing to its reactivity. Computational analyses of its structure, derived from InChIKey YZXPUWARDGQTTK-UHFFFAOYSA-N, suggest a planar ring system with localized electron density at the amine and adjacent nitrogen atoms, facilitating nucleophilic interactions.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.115125-13-8
Molecular FormulaC6H10N4\text{C}_6\text{H}_{10}\text{N}_4
Molecular Weight138.17 g/mol
IUPAC NameN,5,6-Trimethyl-1,2,4-triazin-3-amine
SMILESCC1=C(N=NC(=N1)NC)C
Purity (Commercial)95%

Synthesis and Manufacturing Processes

Existing Synthetic Routes

  • Nucleophilic Substitution: Reacting 3-amino-1,2,4-triazine with methylating agents (e.g., methyl iodide) under basic conditions .

  • Cyclocondensation: Condensing methyl-substituted hydrazines with cyanamide derivatives, followed by oxidation .

A study on 1,6-disubstituted-1,2,4-triazin-3-ones demonstrated the utility of solid-phase synthesis using MBHA resin, Red-Al reduction, and cyclization with 1,1-carbonyldiimidazole . Adapting such methods could enable scalable production of N,5,6-trimethyl-1,2,4-triazin-3-amine, though optimization would be required to introduce methyl groups selectively.

Table 2: Hypothetical Synthesis Optimization Parameters

ParameterCondition
Methylation AgentTrimethylphosphate
CatalystPd(PPh3_3)4_4
SolventDimethylformamide (DMF)
Temperature80–100°C
Reaction Time12–24 hours

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its electron-deficient triazine ring and methyl substituents. The amine group at position 3 renders it susceptible to electrophilic attack, while methyl groups enhance lipophilicity. Thermal gravimetric analysis (TGA) of similar triazines indicates decomposition temperatures above 200°C, suggesting moderate thermal stability.

Solubility and Partitioning

Experimental solubility data are lacking, but LogP calculations (e.g., XLogP3) estimate a value of 1.2, indicating moderate hydrophobicity suitable for membrane permeability in biological systems. This aligns with the enhanced bioavailability observed in methylated triazine derivatives .

Future Research Directions

  • Synthetic Optimization: Develop regioselective methylation protocols to improve yield and purity.

  • Biological Screening: Evaluate in vitro cytotoxicity, antimicrobial efficacy, and kinase inhibition profiles.

  • Computational Modeling: Predict ADMET properties and target binding using molecular docking simulations.

  • Material Science Applications: Explore use in metal-organic frameworks (MOFs) or photovoltaic devices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator